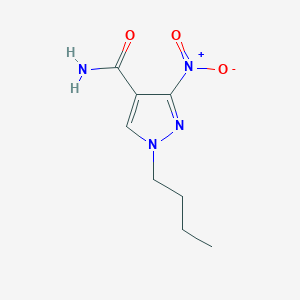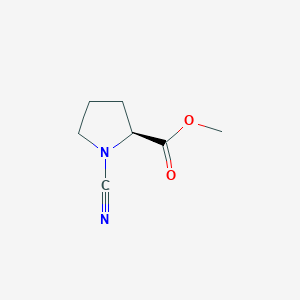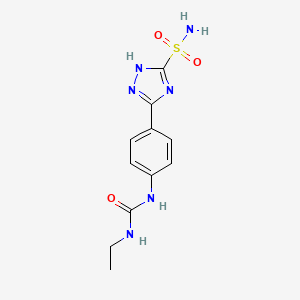
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- is a compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- typically involves multi-step reactions. One common method includes the reaction of 1H-1,2,4-triazole-3-sulfonamide with 4-(3-ethylureido)phenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole-3-sulfonamide: A simpler derivative with similar chemical properties.
1,2,3-Triazole Derivatives: Compounds with a different arrangement of nitrogen atoms in the ring but similar reactivity.
Sulfonamide Derivatives: Compounds containing the sulfonamide group with varying substituents.
Uniqueness
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- stands out due to its unique combination of the triazole ring and sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
4922-95-6 |
|---|---|
Molekularformel |
C11H14N6O3S |
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
1-ethyl-3-[4-(5-sulfamoyl-1H-1,2,4-triazol-3-yl)phenyl]urea |
InChI |
InChI=1S/C11H14N6O3S/c1-2-13-10(18)14-8-5-3-7(4-6-8)9-15-11(17-16-9)21(12,19)20/h3-6H,2H2,1H3,(H2,12,19,20)(H2,13,14,18)(H,15,16,17) |
InChI-Schlüssel |
MLGPNLVHULUZJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NNC(=N2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


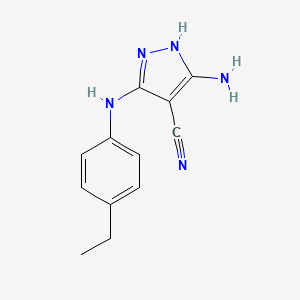
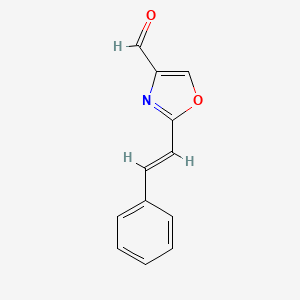
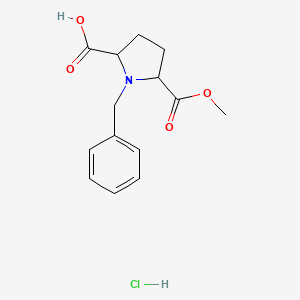
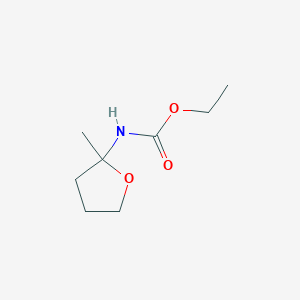
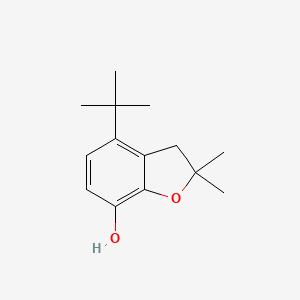

![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
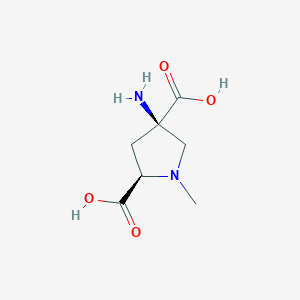
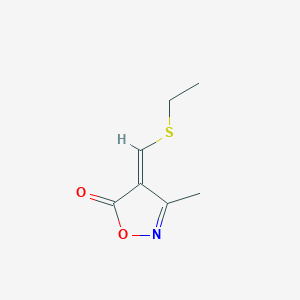

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
